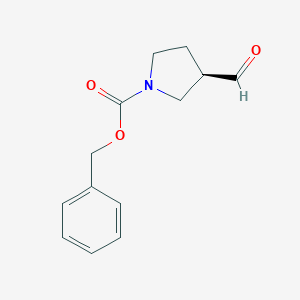

(R)-1-N-Cbz-3-Formyl-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364044 | |

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212062-74-2 | |

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of R 1 N Cbz 3 Formyl Pyrrolidine As a Chiral Building Block

Role in Total Synthesis of Complex Natural Products

The pyrrolidine (B122466) ring is a common motif in a wide array of biologically active natural products. nih.govnih.gov The enantiomerically pure nature of (R)-1-N-Cbz-3-formyl-pyrrolidine makes it an attractive starting material for the stereocontrolled synthesis of these complex targets.

Strategies for Incorporating Pyrrolidine Scaffolds in Natural Product Synthesis

The incorporation of the pyrrolidine scaffold from this compound and related derivatives into natural products involves a variety of synthetic strategies. One common approach is the use of the aldehyde functionality for chain elongation through reactions like Wittig olefinations, aldol (B89426) condensations, and Grignard additions. proquest.comnio.res.in These methods allow for the introduction of key side chains and the construction of more elaborate carbon skeletons.

Another significant strategy involves the formation of the pyrrolidine ring itself as a key step in the synthetic sequence. This can be achieved through intramolecular cyclization reactions, such as reductive amination or ring-closing metathesis, often establishing the desired stereochemistry at multiple centers simultaneously. nih.gov The Cbz (benzyloxycarbonyl) protecting group on the nitrogen atom is crucial in these transformations, as it allows for controlled reactivity and can be readily removed at a later stage of the synthesis.

Furthermore, the pyrrolidine ring can serve as a template to control the stereochemistry of subsequent reactions on appended side chains. The inherent chirality of the pyrrolidine core can direct the approach of reagents, leading to high levels of diastereoselectivity in the formation of new stereocenters.

Specific Examples (e.g., Lepadiformine A, Irnidine, Bgugaine, Coerulescine (B1252304), Horsfiline)

The utility of this compound and its derivatives is exemplified in the total synthesis of several complex alkaloids.

Lepadiformine A: This marine alkaloid possesses a unique tricyclic structure containing a 1-azaspiro[4.5]decane core. acs.orgacs.org Syntheses of Lepadiformine A have utilized pyrrolidine-based building blocks to construct this spirocyclic system. nih.govorganic-chemistry.org For instance, a key step can involve the coupling of a pyrrolidine derivative with a suitable partner, followed by a ring-closing metathesis reaction to form the azaspirocyclic skeleton. nih.gov Other approaches have employed tandem reactions, such as a gold-catalyzed alkyne hydroamination/iminium ion formation/allylation sequence, to efficiently assemble the core structure. acs.org

Irnidine and Bgugaine: These pyrrolidine alkaloids, isolated from Arisarum vulgare, have been synthesized enantioselectively using strategies that establish the chiral pyrrolidine ring as a central feature. researchgate.net One approach involves an asymmetric 'clip-cycle' formation of the pyrrolidine ring, followed by functional group manipulations to complete the synthesis. researchgate.net Another concise synthesis of (R)-Bgugaine utilized a Wittig condensation of a nonstabilized ylide with a protected prolinal derivative, followed by reduction and N-alkylation. proquest.comnio.res.in

Coerulescine and Horsfiline: These spiro[pyrrolidin-3,3'-oxindole] alkaloids are attractive targets due to their interesting biological activities. nih.govbeilstein-journals.org Their synthesis often involves the construction of the spirocyclic core through various methods. One strategy employs an aza-Michael induced ring closure to form a functionalized pyrrolidine intermediate, which is then elaborated to coerulescine. rsc.org Another approach involves a Wittig olefination–Claisen rearrangement protocol to generate a key 3-allyl oxindole (B195798) intermediate, which is subsequently converted to both coerulescine and horsfiline. nih.govbeilstein-journals.org

Preparation of Enantioenriched Pharmaceutical Intermediates and Analogs

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govnih.govnih.gov this compound serves as a valuable starting material for the synthesis of enantioenriched pharmaceutical intermediates. The aldehyde group can be readily converted into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the introduction of diverse pharmacophoric elements.

For example, reductive amination of the aldehyde can provide access to chiral 3-aminomethylpyrrolidine derivatives, which are key components of various biologically active compounds. The Cbz group provides protection during these transformations and can be removed under mild conditions to reveal the secondary amine for further derivatization. This versatility allows for the synthesis of libraries of pyrrolidine-based compounds for structure-activity relationship (SAR) studies in drug discovery programs. nih.govumn.edu

Construction of Spirocyclic and Fused Heterocyclic Systems

The reactivity of this compound makes it a suitable precursor for the construction of more complex heterocyclic systems, including spirocyclic and fused ring structures. organic-chemistry.orgbeilstein-journals.org As seen in the synthesis of coerulescine and horsfiline, the pyrrolidine ring can be incorporated into spiro[pyrrolidin-3,3'-oxindole] systems. nih.govbeilstein-journals.orgrsc.org

The formation of these complex scaffolds often relies on intramolecular reactions where the aldehyde or a derivative thereof participates in a cyclization event. For instance, an intramolecular aldol reaction or a Mannich-type cyclization can be employed to forge a new ring fused or spiro-annulated to the pyrrolidine core. The stereochemistry of the starting pyrrolidine derivative plays a crucial role in controlling the stereochemical outcome of these cyclizations, leading to the formation of specific diastereomers.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The C2-symmetric design has been a particularly successful concept in the development of chiral ligands. rsc.org Pyrrolidine-based structures are frequently used as the chiral backbone for these ligands due to their conformational rigidity and the well-defined spatial orientation of substituents.

Pyrrolidine Based Systems As Organocatalysts: Relevance to Formyl Containing Substrates

Principles of Enamine Catalysis in Asymmetric Transformations

Enamine catalysis is a powerful strategy for the functionalization of carbonyl compounds, such as aldehydes, by converting them into more nucleophilic enamine intermediates. acs.orgacs.org This process is typically catalyzed by secondary amines, with pyrrolidine-based catalysts like proline being particularly effective. acs.org The catalytic cycle begins with the reaction of an aldehyde with the secondary amine catalyst to form a nucleophilic enamine. acs.org This enamine then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-functionalized aldehyde product. acs.org

The stereochemical outcome of these transformations is dictated by the chiral environment created by the catalyst. rsc.orgmanchester.ac.uk The pyrrolidine (B122466) ring's rigid structure plays a crucial role in controlling the facial selectivity of the electrophilic attack on the enamine. ethz.ch The formation of specific enamine stereoisomers (E or Z) from the aldehyde and the catalyst is a key determinant of the final product's enantioselectivity. rsc.orgmanchester.ac.uk Kinetic studies have shown that each enantiomer of an aldehyde can react to form a specific enamine stereoisomer, a phenomenon termed "kinetic stereospecificity". rsc.orgmanchester.ac.uk The relative rates of reaction of these E and Z enamines with the electrophile ultimately determine the enantiomeric excess of the product. rsc.org

Design and Synthesis of Proline and Substituted Pyrrolidine-Derived Organocatalysts

The success of proline as an organocatalyst has inspired the design and synthesis of a vast number of substituted pyrrolidine derivatives to improve upon its performance. mdpi.comorganic-chemistry.org Modifications to the pyrrolidine scaffold aim to enhance catalytic activity, broaden substrate scope, and improve stereoselectivity. mdpi.com These modifications often involve introducing substituents at various positions of the pyrrolidine ring to exert steric and electronic effects that influence the transition state of the catalyzed reaction. mdpi.comethz.ch

A common strategy involves the synthesis of prolinamides, where the carboxylic acid of proline is converted to an amide. nih.gov These catalysts have shown to be highly stable and can be recovered and reused. nih.gov Another significant class of catalysts are the diarylprolinol silyl (B83357) ethers, which have proven to be highly effective for the asymmetric functionalization of aldehydes. nih.govnih.gov The synthesis of these catalysts often starts from readily available chiral precursors like (S)-proline or (R)-glyceraldehyde acetonide. nih.govnih.gov For instance, new pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide through a sequence of diastereoselective allylation and hydrozirconation/iodination reactions. nih.gov

The table below summarizes some key proline-derived organocatalysts and their applications.

| Catalyst Type | Key Structural Feature | Application(s) | Reference(s) |

| Prolinamides | Amide linkage at the C-2 position | Asymmetric aldol (B89426) and Mannich reactions | nih.gov |

| Diarylprolinol silyl ethers | Diarylprolinol ether at the C-2 position | Asymmetric functionalization of aldehydes | nih.govnih.gov |

| Pyrrolidinyl-camphor catalysts | Camphor moiety fused to the pyrrolidine ring | Synergistic activation of nucleophile and electrophile | mdpi.comnih.gov |

| Pyrrolidine-thiourea catalysts | Thiourea (B124793) moiety in the sidechain | Asymmetric Michael additions | mdpi.com |

| Tetrazole-derived catalysts | Tetrazole ring attached to the pyrrolidine | Asymmetric Mannich, nitro-Michael, and aldol reactions | organic-chemistry.org |

Development of Bifunctional Pyrrolidine Catalysts

A significant advancement in organocatalyst design is the development of bifunctional catalysts. These catalysts possess two distinct functional groups that act in concert to activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. mdpi.comnih.gov In the context of pyrrolidine catalysts, this often involves combining the enamine-forming secondary amine with a hydrogen-bond donor group, such as a thiourea, sulfonamide, or squaramide. mdpi.comnih.gov

For example, pyrrolidine-thiourea catalysts have been successfully employed in the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene, achieving excellent stereocontrol. mdpi.com The thiourea moiety is proposed to activate the nitroalkene electrophile through hydrogen bonding, while the pyrrolidine amine activates the ketone via enamine formation. Similarly, pyrrolidinyl-camphor-containing bifunctional organocatalysts were designed to synergistically activate both reacting partners through enamine and hydrogen bonding interactions. mdpi.comnih.gov The development of these catalysts often requires multi-step synthetic sequences starting from commercially available materials like N-Boc-L-proline. mdpi.com DFT studies have been instrumental in understanding the catalytic modes of action of these bifunctional systems, highlighting the importance of non-covalent interactions like hydrogen bonding and π-π stacking in achieving high stereoselectivity. nih.gov

Mechanistic Understanding of Activation Modes and Stereocontrol in Aldehyde Transformations

A deep mechanistic understanding of how pyrrolidine-based catalysts activate aldehydes and control stereochemistry is crucial for the rational design of new and improved catalysts. mdpi.comnih.gov The primary activation mode for aldehydes is the formation of a nucleophilic enamine intermediate. acs.orgacs.org The stereochemical outcome of the subsequent reaction with an electrophile is governed by several factors, including the conformation of the pyrrolidine ring, the geometry of the enamine (E vs. Z), and the direction of electrophilic attack. rsc.orgmanchester.ac.ukethz.ch

The pyrrolidine ring can adopt different conformations, often described as "up" or "down," which influences the steric environment around the enamine. ethz.ch The substituent at the C-2 position of the pyrrolidine ring plays a critical role in shielding one face of the enamine, thereby directing the electrophile to the opposite face. mdpi.com Furthermore, the s-cis and s-trans conformers of the enamine can exhibit different stabilities and reactivities, which can also impact the stereoselectivity. ethz.ch

In bifunctional systems, the hydrogen-bonding moiety provides an additional layer of control by orienting the electrophile in the transition state. mdpi.comnih.gov For instance, in the Michael addition of aldehydes to nitroolefins, the hydrogen-bond donor on the catalyst can interact with the nitro group of the acceptor, leading to a more organized and stereochemically defined transition state. mdpi.com Rigorous computational and experimental studies, including NMR spectroscopy and kinetic isotope effects, have been employed to elucidate the complex interplay of these factors and to rationalize the observed stereoselectivities in various aldehyde transformations. researchgate.netresearchgate.net

The table below outlines the key factors influencing stereocontrol in aldehyde transformations catalyzed by pyrrolidine derivatives.

| Factor | Description | Impact on Stereocontrol | Reference(s) |

| Enamine Geometry | Formation of E or Z enamine stereoisomers. | Determines the relative orientation of substituents in the transition state. | rsc.orgmanchester.ac.uk |

| Pyrrolidine Ring Conformation | "Up" or "down" pucker of the five-membered ring. | Influences the steric shielding of the enamine faces. | ethz.ch |

| C-2 Substituent | Steric bulk and electronic nature of the group at the C-2 position. | Directs the approach of the electrophile to the less hindered face. | mdpi.com |

| Bifunctional Activation | Presence of a hydrogen-bond donor group. | Orients the electrophile in the transition state through non-covalent interactions. | mdpi.comnih.govnih.gov |

Mechanistic Insights and Computational Studies

Elucidation of Reaction Mechanisms Through Experimental Investigations

Experimental studies detailing the reaction mechanisms involving (R)-1-N-Cbz-3-formyl-pyrrolidine are not readily found in the surveyed literature. Research in this area tends to focus on the synthetic utility of such chiral building blocks rather than exhaustive mechanistic elucidation of their individual transformations. General mechanistic pathways for reactions involving similar pyrrolidine-based organocatalysts, such as proline, often proceed through the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the pyrrolidine (B122466) ring with a carbonyl compound. This enamine then reacts with an electrophile. In the case of this compound, the aldehyde functionality itself would likely be the site of reaction rather than a participant in catalyst turnover, for instance, in reactions like aldol (B89426) additions, Mannich reactions, or cycloadditions where it would act as the electrophilic partner. However, specific experimental proof, including the isolation or spectroscopic observation of intermediates for reactions directly involving this compound, is not documented.

Transition State Modeling and Analysis in Pyrrolidine-Mediated Reactions

Computational modeling of transition states provides critical insights into the stereoselectivity of chemical reactions. For pyrrolidine-based catalysts, such as proline and its derivatives, extensive transition state modeling has been performed to explain the stereochemical outcomes of reactions like aldol and Michael additions. These models, often based on Zimmerman-Traxler-like cyclic transition states, help to rationalize the facial selectivity of the electrophilic attack on the enamine intermediate.

However, specific transition state models and analyses for reactions where this compound acts as a substrate are not available. Such studies would be crucial to understand how the stereocenter at the 3-position and the bulky Cbz-protecting group influence the energy of competing transition states, thereby dictating the stereochemical course of a reaction. Without dedicated computational studies on this specific molecule, any discussion on its transition state behavior remains speculative and based on analogies to similar systems.

Kinetic Investigations and Kinetic Isotope Effect (KIE) Studies

Kinetic studies, including the determination of reaction orders and rate constants, are fundamental to understanding reaction mechanisms. Furthermore, Kinetic Isotope Effect (KIE) studies, which involve measuring the change in reaction rate upon isotopic substitution at a particular position, can provide evidence for bond-breaking or bond-forming steps in the rate-determining step of a reaction.

A thorough search of the scientific literature did not yield any specific kinetic investigations or KIE studies performed on reactions directly involving this compound. Such studies would be invaluable in, for example, confirming the rate-determining step in a reaction where the formyl group is attacked or in understanding the role of the C-H bond at the stereocenter in potential enamine formation/hydrolysis steps.

Density Functional Theory (DFT) Calculations for Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool in organic chemistry to predict the reactivity and selectivity of molecules. By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a quantitative understanding of reaction pathways and stereochemical outcomes.

While DFT calculations are widely applied to study reactions involving pyrrolidine scaffolds, specific DFT studies focused on predicting the reactivity and selectivity of this compound are not present in the available literature. Such calculations could, for instance, map the potential energy surface for the reaction of the aldehyde with a nucleophile, compare the stability of different conformations of the molecule, and analyze the frontier molecular orbitals (HOMO and LUMO) to predict its electrophilic and nucleophilic sites. The absence of such specific computational data precludes a detailed, evidence-based discussion on the predicted reactivity and selectivity of this compound.

Advanced Methodologies and Future Research Perspectives

Flow Chemistry and Continuous Synthesis Applications for Pyrrolidine (B122466) Derivatives

The transition from traditional batch processing to continuous flow chemistry marks a significant advancement in the synthesis of pharmaceutical intermediates, including pyrrolidine derivatives. Continuous flow systems offer superior control over reaction parameters, leading to improved safety, scalability, and product consistency.

Recent developments have seen the application of continuous flow chemistry for the synthesis of related chiral pyrrolidine building blocks. For instance, the Cbz-protection of (R)-pyrrolidine-3-carboxylic acid, a precursor to the title compound, has been optimized in continuous flow systems. This approach utilizes microreactors that facilitate precise mixing and rapid heat transfer, achieving high conversion rates (e.g., 95%) in remarkably short residence times (under 10 minutes).

Key features of applying flow chemistry to pyrrolidine synthesis include:

Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with handling reactive intermediates and managing exothermic reactions.

Improved Efficiency: Precise temperature control in jacketed reactors can minimize the formation of side products. The integration of in-line monitoring techniques, such as UV-Vis spectroscopy, allows for real-time optimization of reaction conditions, maximizing yield and throughput.

Scalability: Continuous processing allows for seamless scaling from laboratory discovery to industrial production without the need for extensive re-optimization, simply by extending the operation time.

The principles demonstrated in the continuous synthesis of related pyrrolidines are directly applicable to the production and derivatization of (R)-1-N-Cbz-3-Formyl-pyrrolidine. The formyl group can undergo a variety of transformations (e.g., reductive amination, oxidation, olefination) that would benefit from the precise control afforded by flow reactors, enabling the safe and efficient generation of a diverse library of derivatives.

Integration of Biocatalysis and Chemo-enzymatic Approaches for Chiral Pyrrolidines

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. The integration of enzymes into synthetic routes, either alone or in combination with chemical catalysts (chemo-enzymatic synthesis), provides an elegant approach to constructing complex chiral molecules like substituted pyrrolidines.

Recent breakthroughs have demonstrated the utility of engineered enzymes for the synthesis of the chiral pyrrolidine scaffold. nih.govacs.orgcaltech.edu Researchers have successfully employed directed evolution to engineer cytochrome P411 variants that can catalyze the intramolecular C(sp³)–H amination of organic azides to form pyrrolidine rings with good to excellent enantioselectivity (up to 99:1 er) and efficiency. nih.govacs.org This "new-to-nature" enzymatic reaction provides a direct route to chiral N-heterocycles from simple azide (B81097) precursors. acs.org

Furthermore, chemo-enzymatic cascades are being designed to produce functionalized pyrrolidines. One-pot photoenzymatic processes have been developed that combine a photochemical oxyfunctionalization step with a stereoselective enzymatic transformation to yield valuable building blocks like N-Boc-3-amino/hydroxy-pyrrolidine. nih.gov This strategy merges the activation potential of photochemistry with the high selectivity of biocatalysis. nih.gov

Key enzymes and biocatalytic approaches for chiral pyrrolidine synthesis are summarized below:

| Enzyme/Approach | Transformation | Key Features |

| Engineered Cytochrome P411 | Intramolecular C(sp³)–H amination of alkyl azides | Constructs chiral pyrrolidine ring; high enantioselectivity. nih.govcaltech.edu |

| ω-Transaminases (ATAs) | Asymmetric amination of ketones | Key step in forming chiral amines from ketone precursors. rsc.orgnih.gov |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Overcomes limitations of ATAs, enabling synthesis of diverse chiral amines. rsc.org |

| Chemo-enzymatic Cascade | Photochemical oxyfunctionalization followed by enzymatic reduction/transamination | One-pot synthesis of functionalized pyrrolidines from unfunctionalized starting materials. nih.gov |

These biocatalytic and chemo-enzymatic methods are highly relevant for the synthesis and derivatization of this compound. For example, an imine reductase could be used for the stereoselective reductive amination of the formyl group, providing a green route to chiral amine derivatives.

Exploration of Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, energy-efficient processes, and the reduction of waste. The synthesis of pyrrolidine derivatives is an active area for the application of these principles.

Several green approaches have been reported for the synthesis of the pyrrolidine core and its derivatives:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and increase synthetic efficiency, supporting the goals of green chemistry. nih.gov

Ultrasound-Promoted Reactions: Ultrasound has been used to promote the one-pot, multicomponent synthesis of pyrrolidinone derivatives in green solvents like ethanol (B145695) with citric acid as a catalyst, offering clean reaction profiles and excellent yields. rsc.org

Solvent-Free Conditions: Performing reactions without a solvent, where possible, is a key green chemistry principle. Asymmetric aldol (B89426) reactions catalyzed by pyrrolidine-based organocatalysts have been successfully conducted under solvent-free conditions. mdpi.com

Metal-Free Catalysis: Replacing heavy metal catalysts with organocatalysts or biocatalysts avoids issues of metal toxicity and contamination. A direct, metal-free α-arylation of pyrrolidines has been developed, presenting a greener alternative to metal-mediated methods. nih.gov

These sustainable strategies can be directly applied to the synthesis and modification of this compound. For instance, derivatization reactions of the aldehyde could be optimized using microwave heating or organocatalysis to improve the environmental profile of the process.

Development of Novel Derivatizations and Advanced Functionalizations of this compound

The synthetic utility of this compound lies in its dual functionality: a protected chiral pyrrolidine core and a reactive aldehyde group. This structure serves as a versatile scaffold for the development of a wide range of more complex molecules through various derivatization and functionalization reactions.

Derivatization via the Formyl Group:

The aldehyde functionality is a gateway to numerous chemical transformations. Its reactivity allows for the introduction of diverse substituents at the 3-position of the pyrrolidine ring.

| Reaction Type | Reagent(s) | Resulting Functional Group | Significance |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Secondary/Tertiary Amine | Introduces new amine-containing side chains for biological screening. |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene | Carbon-carbon bond formation for chain extension. |

| Grignard/Organolithium Addition | RMgX / RLi | Secondary Alcohol | Creates a new stereocenter and hydroxyl functional group. |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | Forms the corresponding carboxylic acid derivative, (R)-1-N-Cbz-pyrrolidine-3-carboxylic acid. |

| Cyanohydrin Formation | HCN / TMSCN | Cyanohydrin | Precursor for α-hydroxy acids and α-hydroxy ketones. |

Advanced Functionalization of the Pyrrolidine Ring:

Beyond the aldehyde, modern synthetic methods allow for the direct functionalization of the pyrrolidine ring itself, often at otherwise unreactive C-H bonds.

α-Arylation: Direct arylation at the α-position of the pyrrolidine nitrogen has been achieved using quinone monoacetals as oxidants in a one-pot, metal-free method. nih.gov This provides a practical route to α-aryl-substituted pyrrolidines. nih.gov

C-4 Arylation: Using specialized directing groups, such as 8-aminoquinoline (B160924) (AQ) amides, palladium-catalyzed C(sp³)–H arylation can be directed to the C-4 position of the pyrrolidine ring. acs.org Mechanistic studies have revealed insights into the stereoselectivity of this process. acs.org

Dehydrogenation to Pyrroles: A novel approach uses borane (B79455) catalysts like B(C₆F₅)₃ to achieve the dehydrogenation of pyrrolidines to form aromatic pyrroles. acs.org This allows the stable pyrrolidine ring to be used as a synthon for the more sensitive pyrrole (B145914) ring, which can be unmasked at a late stage in a synthesis. acs.org

The combination of classical aldehyde chemistry with advanced C-H functionalization techniques opens up a vast chemical space for exploration, starting from the versatile this compound building block. These methodologies are crucial for generating novel compounds for drug discovery and materials science.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-1-N-Cbz-3-Formyl-pyrrolidine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves three key steps: (1) chiral resolution of pyrrolidine precursors, (2) selective Cbz (carbobenzyloxy) protection of the amine group, and (3) oxidation of the 3-hydroxyl group to a formyl moiety. For enantiomeric control, chiral catalysts like (R)-Proline derivatives can be used during the resolution step. The oxidation step may employ Swern or Dess-Martin conditions to avoid over-oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity. Structural validation requires H/C NMR and chiral HPLC (e.g., Chiralpak IA column) .

Q. Example Reaction Pathway :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF | 85–90 | 95% |

| Oxidation | Dess-Martin periodinane, DCM | 75–80 | 98% |

Q. How can researchers confirm the stereochemical integrity of the (R)-configuration in this compound?

- Methodological Answer : Chiral HPLC paired with polarimetric analysis is critical. Compare retention times against a racemic mixture or commercially available (S)-enantiomer standards. For absolute configuration confirmation, X-ray crystallography of a derivative (e.g., a stable crystalline salt) provides definitive proof. Computational methods (DFT-based optical rotation calculations) can supplement experimental data .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

- Methodological Answer : Key impurities include:

- Unprotected pyrrolidine : Due to incomplete Cbz protection. Mitigate by optimizing reaction time and stoichiometry (e.g., 1.2 eq benzyl chloroformate).

- Over-oxidation products : Avoided by using mild oxidizing agents (e.g., TEMPO/NaClO instead of CrO₃).

- Diastereomers : Minimized via low-temperature reactions (−20°C) during chiral resolution. LC-MS and F NMR (if fluorinated intermediates) help identify side products .

Advanced Research Questions

Q. How does the formyl group’s reactivity influence downstream applications in medicinal chemistry?

- Methodological Answer : The formyl group serves as a versatile handle for:

- Schiff base formation : Condensation with amines to generate imine-linked prodrugs.

- Reductive amination : Conversion to secondary amines using NaBH₃CN or STAB.

- Click chemistry : Thiol-ene reactions for bioconjugation.

Stability studies (e.g., pH-dependent degradation in PBS) are essential to assess shelf-life. Reactivity can be modulated by steric hindrance from the Cbz group .

Q. How can contradictory data between NMR and mass spectrometry be resolved when characterizing this compound?

- Methodological Answer : Contradictions often arise from:

- Solvent artifacts in NMR : Use deuterated solvents (e.g., DMSO-d₆) and confirm peak assignments via 2D NMR (COSY, HSQC).

- Adduct formation in MS : Employ softer ionization (ESI instead of MALDI) and add chelators (e.g., EDTA) to suppress metal adducts.

Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses?

- Methodological Answer :

- Dynamic kinetic resolution : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to invert configuration during synthesis.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

- Crystallization-induced asymmetry : Seed crystals of the desired enantiomer to drive crystallization. Monitor ee via chiral HPLC at multiple stages .

Data Contradiction Analysis

Q. Why might chiral HPLC and polarimetry yield conflicting ee values?

- Methodological Answer :

- Sample impurities : Non-chiral contaminants (e.g., solvents) skew polarimetry. Pre-purify via size-exclusion chromatography.

- Column degradation in HPLC : Regularly calibrate with standard racemates. Use two orthogonal chiral columns (e.g., Chiralpak AD-H and OD-H) for cross-verification.

- Temperature sensitivity : Conduct HPLC at controlled temperatures (25°C ± 1°C) to avoid retention time shifts .

Application-Oriented Questions

Q. How can this compound serve as a building block for protease inhibitor design?

- Methodological Answer : The Cbz group enhances membrane permeability, while the formyl group allows covalent binding to catalytic serine residues (e.g., in thrombin inhibitors). Computational docking (AutoDock Vina) predicts binding poses, followed by IC₅₀ assays to validate inhibition. Structural analogs with fluorinated pyrrolidines (see ) improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.